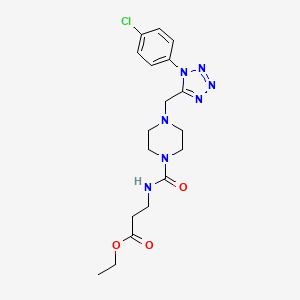

ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate

カタログ番号 B2588321

CAS番号:

1049391-88-9

分子量: 421.89

InChIキー: KPEDBYNOVRBDGF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperazine, which is a common moiety in medicinal chemistry . Piperazine derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. These include a piperazine ring, a tetrazole ring, and a carboxamide group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the functional groups present. Piperazine derivatives can undergo a variety of reactions, including substitution, addition, and elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

- Ethyl 3-(4-chlorophenyl)propanoate has been investigated for its antimicrobial potential. Researchers explore its effectiveness against bacteria, fungi, and other microorganisms. The compound’s structural features, including the chlorophenyl group and the piperazine moiety, contribute to its bioactivity. Studies aim to understand its mode of action and potential clinical applications in treating infections .

- The tetrazole ring in the compound suggests possible anti-inflammatory effects. Researchers investigate its ability to modulate inflammatory pathways, potentially providing therapeutic options for conditions such as arthritis, asthma, and autoimmune diseases. Preclinical studies and in vitro assays help elucidate its mechanisms of action .

- Piperazine derivatives often interact with CNS receptors. Ethyl 3-(4-chlorophenyl)propanoate may exhibit neuroactive properties. Researchers explore its potential as an analgesic, anxiolytic, or antipsychotic agent. Animal models and receptor binding studies contribute to understanding its effects on neurotransmitter systems .

- Medicinal chemists use this compound as a scaffold for designing novel drugs. By modifying its functional groups, they create analogs with improved pharmacokinetic properties and target specificity. Computational modeling and structure-activity relationship (SAR) studies guide drug optimization .

- The synthesis of ethyl 3-(4-chlorophenyl)propanoate involves several steps, including tetrazole formation and piperazine coupling. Organic chemists study these reactions for their efficiency, scalability, and regioselectivity. Insights gained from this compound contribute to the development of new synthetic methodologies .

- Researchers explore the use of this compound in bioconjugation strategies. Its piperazine group can serve as a linker for attaching biomolecules (e.g., peptides, antibodies) to surfaces or other molecules. Additionally, the chlorophenyl moiety allows for fluorescent or radiolabeled derivatives, aiding in imaging studies and drug delivery applications .

Antimicrobial Activity

Anti-Inflammatory Properties

Central Nervous System (CNS) Effects

Chemical Biology and Drug Design

Synthetic Methodology

Bioconjugation and Labeling

Safety And Hazards

特性

IUPAC Name |

ethyl 3-[[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN7O3/c1-2-29-17(27)7-8-20-18(28)25-11-9-24(10-12-25)13-16-21-22-23-26(16)15-5-3-14(19)4-6-15/h3-6H,2,7-13H2,1H3,(H,20,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEDBYNOVRBDGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamido)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2588241.png)

![N-(4-{[(2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2588244.png)

![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2588249.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)